molecular formula C30H48O6 B157754 Myrianthic acid CAS No. 89786-84-5

Myrianthic acid

Cat. No. B157754
CAS RN: 89786-84-5
M. Wt: 504.7 g/mol
InChI Key: YCOKATFNRPZIIU-MGBZEVKYSA-N
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Description

Myrianthic acid is a natural triterpenoid compound . It is found in several plants, including Rosa laevigata and Campsis grandiflora . It has been reported to show inhibitory activities on foam cell formation in human monocyte-derived macrophages induced by acetylated low-density lipoproteins at a 50 uM concentration . It also shows anticancer activities .


Synthesis Analysis

The synthesis of myristic acid derivatives, which are structurally similar to myrianthic acid, has been reported . Myristic acid is converted into myristoyl chloride, which is then coupled with aryl amines to yield the corresponding myristic acid derivatives . The compounds are purified and characterized via FTIR, NMR, and HRMS spectral analyses .


Molecular Structure Analysis

Myrianthic acid has a molecular formula of C30H48O6 . It consists of 88 bonds in total, including 40 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, 5 six-membered rings, 4 ten-membered rings, 1 carboxylic acid (aliphatic), 5 hydroxyl groups, 1 primary alcohol, and 2 secondary alcohols .


Physical And Chemical Properties Analysis

Myrianthic acid has a molecular weight of 504.7 g/mol . It has 5 hydrogen bond donors and 6 hydrogen bond acceptors . It also has 2 freely rotating bonds . The computed properties include an XLogP3-AA of 4.3, a hydrogen bond donor count of 5, a hydrogen bond acceptor count of 6, and a rotatable bond count of 2 .

Scientific Research Applications

Phytochemical and Antimicrobial Applications

Myrianthic acid, identified in the phytochemical study of Pulicaria undulata, has been investigated for its antimicrobial and antiquorum-sensing activities. The study found that phenolic compounds, including myrianthic acid, exhibited notable antimicrobial properties, suggesting its potential application in the development of antimicrobial agents. This highlights myrianthic acid's role in the phytochemical defense mechanisms of plants and its possible use in medicine to combat microbial infections (Abdel Bar et al., 2018).

Anti-platelet and Anti-inflammatory Properties

Research on the leaves of Campsis grandiflora revealed that myrianthic acid, along with other pentacyclic triterpenoids, demonstrates significant anti-platelet activity. This activity is comparable to that of acetylsalicylic acid, commonly known as aspirin, on epinephrine-induced platelet aggregation. These findings suggest a potential for myrianthic acid in the development of new anti-platelet and anti-inflammatory therapies, which could be beneficial in preventing thrombosis and cardiovascular diseases (Jin et al., 2004).

Antioxidant Activity

Myrianthic acid has been identified as a component of various plants with antioxidant properties. Antioxidants are crucial for protecting the body from oxidative stress and free radicals, which are linked to chronic diseases such as cancer and heart disease. The presence of myrianthic acid in these plants supports their traditional use in herbal medicine and suggests a potential application in the development of natural antioxidant supplements or drugs (Harley et al., 2020).

Cytotoxic Activity

A study on the unripe fruits of Rubus coreanus Miq. identified myrianthic acid as one of the triterpenoids with cytotoxic activity against human colon carcinoma cells. This activity indicates the potential use of myrianthic acid in cancer research, particularly in the development of new chemotherapeutic agents aimed at targeting specific cancer cell lines with minimal side effects (Lee et al., 2007).

Safety And Hazards

Myrianthic acid should be handled with care to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

(1R,2R,4aS,6aR,6aS,6bR,8aR,9R,10S,11R,12aR,14bS)-1,10,11-trihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O6/c1-17-9-12-30(24(34)35)14-13-27(4)18(22(30)29(17,6)36)7-8-21-25(2)15-19(32)23(33)26(3,16-31)20(25)10-11-28(21,27)5/h7,17,19-23,31-33,36H,8-16H2,1-6H3,(H,34,35)/t17-,19-,20-,21-,22-,23-,25+,26+,27-,28-,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCOKATFNRPZIIU-MGBZEVKYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1(C)O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@H]([C@@]5(C)CO)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10984221
Record name 2,3,19,23-Tetrahydroxyurs-12-en-28-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10984221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

504.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Myrianthic acid

CAS RN

89786-84-5, 65669-84-3
Record name Myrianthic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89786-84-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Myrianthic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089786845
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,19,23-Tetrahydroxyurs-12-en-28-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10984221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
170
Citations
CM Ojinnaka, JI Okogun, DA Okorie - Phytochemistry, 1984 - Elsevier
… acid and a new triterpene acid, myrianthic acid, were isolated from the rootwood of Myrianthus arboreus. The structures of the two compounds were elucidated by IR, ‘H NMR …
Number of citations: 32 www.sciencedirect.com
CM Ojinnaka, L Kenne - Journal of Natural Products, 1985 - ACS Publications
… 3-0-ß--glucopyranoside, ursolic acid, tormentic acid, euscaphic acid, myrianthic acid, and 2a, 3a, 19a, 23-tet-… Myrianthic acid was also previously found in Rhododendron japonicum (7). …
Number of citations: 17 pubs.acs.org
N Hirai, M Sugie, M Wada, EH LAHLOU… - Bioscience …, 2000 - jstage.jst.go.jp
… Myrianthic acid inhibited the growth of C. musae at 3 fig, and euscaphic and tormentic acids showed inhibitory eflects at 100 pg. A quantitative analysis of their contents showed that the …
Number of citations: 49 www.jstage.jst.go.jp
DS Jang, JM Kim, JH Kim, JS Kim - Chemical and pharmaceutical …, 2005 - jstage.jst.go.jp
… Hz) between the H2b and H-3b proton and those for myrianthic acid (3, J 2.7 Hz),9) which was also … The known compounds were identified as myrianthic acid (3),9) tormentic acid,9) and …
Number of citations: 35 www.jstage.jst.go.jp
TH Lee, SH Juang, FL Hsu… - Journal of the Chinese …, 2005 - Wiley Online Library
… Spectroscopic data of 2a,3a,19a,23tetrahydroxy-12-en-28-oic acid (2) were interpreted by comparison with those reported in the literature, and reported as myrianthic acid.The structure …
Number of citations: 80 onlinelibrary.wiley.com
JL Jin, YY Lee, JE Heo, S Lee, JM Kim… - Archives of pharmacal …, 2004 - Springer
… Five pentacyclic triterpenoids, oleanolic acid (1), hederagenin (2), ursolic acid (3), tormentic acid (4) and myrianthic acid (5), were isolated from the methanol extract of the leaves of …
Number of citations: 68 link.springer.com
A Capuano, E Gazzillo, G D'Urso, V Samukha… - Book of … - spettrometriadimassa.it
… Summary: A Chemical proteomic approach based on limited proteolysis and Mass Spectrometry was combined with in silico studies for the study of the interactome of a natural …
Number of citations: 0 www.spettrometriadimassa.it
H Yeo, SY Park, J Kim - Phytochemistry, 1998 - Elsevier
… --A new A-ring contracted triterpene, rosamultic acid, was isolated from the roots of Rosa rnultiflora, together with five known triterpenes: sericic acid, euscaphic acid, myrianthic acid, kaji…
Number of citations: 43 www.sciencedirect.com
J Wandji, F Tillequin, DA Mulholland, JC Shirri… - Phytochemistry, 2003 - Elsevier
… The other five compounds were known and identified as myrianthic acid, protobassic acid, oleanolic acid, erythrodiol and chondrillasterol. Their structures were elucidated on the basis …
Number of citations: 55 www.sciencedirect.com
YQ Chen, WD Zhang, LY Kong, T Lu… - Natural Product …, 2010 - Taylor & Francis
… Spectroscopic and chemical evidence revealed the structures to be 8β,9β-dihydroxy-1(10)-eremophiliene-11,12-diol (1), oleanolic acid (2), myrianthic acid (3), and sitoindoside I (4). …
Number of citations: 6 www.tandfonline.com

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